1-Azido-5-iodo-naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

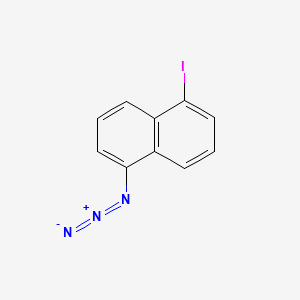

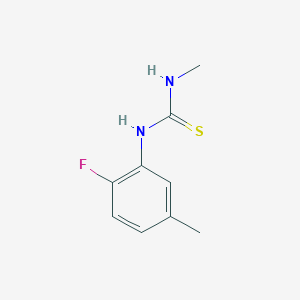

1-Azido-5-iodo-naphthalene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C10H6IN3 and a molecular weight of 295.08 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Azido-5-iodo-naphthalene consists of a naphthalene core substituted with an azido group and an iodo group . The exact positions of these substituents on the naphthalene core can influence the compound’s reactivity and properties.Scientific Research Applications

- Application : Azides are used in the synthesis of various heterocyclic systems. They can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

- Method : The synthetic methods of organic azides are grouped into different categories. The functionality of the azido group in chemical reactions is then explored. This is followed by a major section on the synthetic tools of various heterocycles from the corresponding organic azides .

- Results : The review provides a report on the developed methods describing the synthesis of various heterocycles from organic azides .

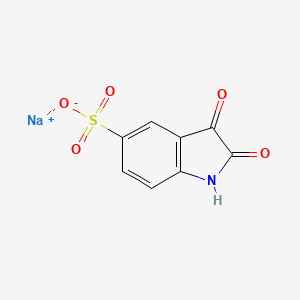

- Application : 1,8-Naphthalimide derivatives have unique photophysical properties. They can generate semi-stable radical anion species by photo-induced electron transfer from a carboxy group .

- Method : The study investigates the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction, and its analogues to clarify the reaction mechanism .

- Results : The study provides evidence suggesting that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative .

Azides in the Synthesis of Various Heterocycles

Photophysical Properties of 1,8-Naphthalimide Derivatives

- Application : Azides serve as useful building blocks due to their remarkable reactivity. The development of efficient protocols to synthesize these compounds is of great significance .

- Method : This involves the use of azide reagents in the difunctionalization of olefins .

- Results : The paper reviews the major applications and development of azidation in difunctionalization of olefins using azide reagents .

- Application : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in the field of medicinal chemistry .

- Method : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

- Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities are presented .

Azidation in the Difunctionalization of Olefins

Synthesis of Biologically and Pharmaceutically Active Quinoline and its Analogues

- Application : Alkali metal naphthalenides, such as lithium and sodium naphthalenide, are used to prepare reactive zerovalent iron nanoparticles .

- Method : The most stable lithium naphthalenide solutions in THF are used to prepare reactive zerovalent iron nanoparticles, 2.3 ± 0.3 nm in size, by reduction of FeCl3 in THF .

- Results : Reactive Fe (0) nanoparticles can be obtained in the liquid phase via lithium naphthalenide-driven reduction and instantaneously reacted to give new compounds without remains of the initial reduction .

- Application : Electrophilic iodination of alkenes is a significant process in organic synthesis .

- Method : This involves the use of iodine in the presence of selected ligands .

- Results : The paper provides insights into the naphthalenide-driven synthesis and reactivity of zerovalent iron nanoparticles .

Naphthalenide-Driven Synthesis and Reactivity of Zerovalent Iron Nanoparticles

Electrophilic Iodination of Organic Compounds

properties

IUPAC Name |

1-azido-5-iodonaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6IN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSXGBNBDDPGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980357 |

Source

|

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-5-iodo-naphthalene | |

CAS RN |

63785-44-4 |

Source

|

| Record name | Iodonaphthylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)

![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)